molecular formula C15H18FNO4 B14799598 (3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid

(3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid

Cat. No.: B14799598
M. Wt: 295.31 g/mol
InChI Key: OHVVZHBROYAPPL-CVRLYYSRSA-N
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Description

This compound is a fluorinated pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the N1 position, an ethyl substituent at C4, and a fluorine atom at C2. Its stereochemistry (3R,4R) distinguishes it from other diastereomers and significantly impacts its physicochemical and biological properties. Pyrrolidine-based structures are prevalent in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable scaffolds for enzyme inhibitors and drug candidates .

Properties

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

(3R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H18FNO4/c1-2-12-8-17(10-15(12,16)13(18)19)14(20)21-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,18,19)/t12?,15-/m0/s1

InChI Key

OHVVZHBROYAPPL-CVRLYYSRSA-N

Isomeric SMILES

CCC1CN(C[C@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base like triethylamine.

    Ethyl Group Introduction: The ethyl group can be introduced via alkylation reactions using ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro substituent can enhance binding affinity to certain enzymes or receptors, while the benzyloxycarbonyl group can facilitate interactions with hydrophobic pockets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

  • (3R,4S)-1-Cbz-4-ethylpyrrolidine-3-carboxylic Acid (CAS 1428243-25-7) :
    This diastereomer shares the ethyl and Cbz groups but differs in stereochemistry (4S instead of 4R). Stereochemical variations can alter hydrogen-bonding patterns and receptor binding. For example, the (3R,4R) configuration may enhance interactions with chiral enzyme active sites compared to the (3R,4S) form, as seen in related ureido-pyrrolidine inhibitors .

Substituent Effects

Alkyl Chain Modifications
  • However, the shorter chain may diminish hydrophobic interactions in biological targets .
Halogenation
  • (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic Acid :
    Bromine introduces steric bulk and polarizability, which can enhance π-π stacking but reduce metabolic stability compared to fluorine. Fluorine’s electronegativity in the target compound may improve metabolic resistance and mimic hydroxyl groups in enzyme substrates .

Protecting Group Variations

  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5): The tert-butoxycarbonyl (Boc) group, unlike Cbz, is acid-labile and requires milder deprotection conditions (e.g., trifluoroacetic acid). Cbz, removed via hydrogenolysis, is preferred in hydrogenation-tolerant syntheses. Boc-protected analogs may exhibit better stability under basic conditions .
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight Substituents Yield (%) Purity (%) Key Features
(3R,4R)-1-Cbz-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid (Target) 309.3* Cbz, Ethyl, F N/A N/A High electronegativity, chiral rigidity
(3R,4S)-1-Cbz-4-ethylpyrrolidine-3-carboxylic acid 291.3 Cbz, Ethyl 68 >99 Diastereomeric flexibility
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid 263.3 Cbz, Methyl N/A N/A Improved solubility, reduced lipophilicity
(±)-(3R,4S)-4-(3,5-dimethoxyphenyl)-1-methyl-pyrrolidine-3-carboxylic acid 482.5 Trifluoromethyl, Ureido 63 99 Ureido group enhances H-bonding

*Calculated based on molecular formula.

Biological Activity

(3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a pyrrolidine ring with a benzyloxycarbonyl group and a fluorine atom at the 3-position. The stereochemistry at the 3 and 4 positions is crucial for its biological activity.

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in critical physiological processes. For example, compounds containing a pyrrolidine moiety have shown:

  • Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Cholinesterase Inhibition : Analogues have been studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer’s disease treatment .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Biological Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines; effective against hypopharyngeal tumors
Cholinesterase InhibitionInhibits AChE; potential for Alzheimer’s disease therapy
Enzyme InteractionModulates enzyme activity related to inflammation and cancer progression

Case Studies

  • Anticancer Efficacy : A study demonstrated that a derivative of the compound showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The mechanism involved the activation of apoptotic pathways through IKKb inhibition, highlighting the compound's potential as an anticancer agent .
  • Neuroprotective Effects : Research indicated that similar pyrrolidine derivatives could protect neuronal cells by inhibiting cholinesterase enzymes, thus enhancing acetylcholine levels in the brain—crucial for cognitive function in Alzheimer's patients .

Recent Advances

Recent studies have focused on synthesizing new analogues with enhanced potency and selectivity for specific biological targets. For instance:

  • A novel series of pyrrolidine derivatives was developed with significantly improved inhibitory activity against arginase enzymes, which are implicated in various pathological conditions including cancer .

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